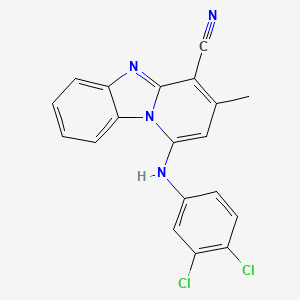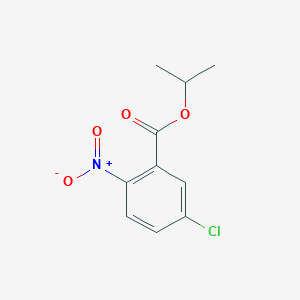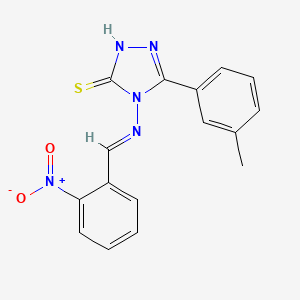![molecular formula C13H14O2 B12048202 5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one is a complex organic compound with a unique tricyclic structure.
Preparation Methods
The synthesis of 5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one involves multiple steps. One common synthetic route includes the cyclization of a suitable precursor under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired tricyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tricyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring, often using reagents like sodium hydride or lithium diisopropylamide
Scientific Research Applications
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one can be compared with other tricyclic compounds such as:
Tricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one: Similar in structure but lacks the hydroxyl group, which can significantly alter its chemical properties and reactivity
5,6,7,8,9,10-Hexahydro-6,9-methanobenzo[8]annulen-11-one: Another tricyclic compound with different functional groups, leading to distinct applications and reactivity
The presence of the hydroxyl group in this compound makes it unique, providing additional sites for chemical reactions and potential biological activity.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(1S,10R)-5-hydroxytricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one |
InChI |
InChI=1S/C13H14O2/c14-12-4-3-8-5-9-1-2-10(13(9)15)6-11(8)7-12/h3-4,7,9-10,14H,1-2,5-6H2/t9-,10+/m1/s1 |
InChI Key |
JZHXIHHXODNANH-ZJUUUORDSA-N |
Isomeric SMILES |
C1C[C@H]2CC3=C(C[C@@H]1C2=O)C=CC(=C3)O |
Canonical SMILES |
C1CC2CC3=C(CC1C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048128.png)
![4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12048132.png)
![7-Benzyl-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048137.png)
![4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048140.png)
![(5E)-5-[2-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12048145.png)
![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048146.png)

![(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid](/img/structure/B12048166.png)
![N-(4-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048172.png)

![N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048196.png)
